molecular formula C20H24ClN3O2 B5829488 N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5829488
M. Wt: 373.9 g/mol
InChI Key: HQQYBKZRXLPDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of CMPA is not well understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This leads to the regulation of mood, behavior, and cognitive function, which are disrupted in various neurological disorders.
Biochemical and Physiological Effects:
CMPA has been shown to exhibit significant biochemical and physiological effects in various animal models. It has been found to decrease the levels of inflammatory cytokines and prostaglandins, which are responsible for the development of pain and inflammation. Furthermore, CMPA has also been found to increase the levels of certain neurotransmitters in the brain, leading to the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

CMPA has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a high purity and yield. Furthermore, it exhibits significant therapeutic potential, making it a valuable tool for drug discovery and development. However, the limitations of CMPA include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the research and development of CMPA. One potential application is in the treatment of neuropathic pain, a condition that is often difficult to manage with current therapies. Furthermore, CMPA could also be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of novel derivatives of CMPA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of CMPA involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-(2-methoxyphenyl)-1-piperazineethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain CMPA in high yield and purity.

Scientific Research Applications

CMPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Furthermore, CMPA has also shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-7-8-16(13-17(15)21)22-20(25)14-23-9-11-24(12-10-23)18-5-3-4-6-19(18)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQYBKZRXLPDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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